molecular formula C22H21NO4 B8232784 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B8232784
M. Wt: 363.4 g/mol
InChI Key: WYVXOQUBSSBXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amino acid derivatives and peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of the amino group and the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine

Uniqueness

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid is unique due to its specific structure, which includes a cyclohexene ring. This structural feature provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXOQUBSSBXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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